molecular formula C12H12FN3 B3346836 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine CAS No. 1245706-53-9

2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Cat. No.: B3346836
CAS No.: 1245706-53-9
M. Wt: 217.24 g/mol
InChI Key: KHPRXGKCVSKUIF-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine ( 1245706-53-9) is a high-value chemical building block and research compound with a molecular formula of C12H12FN3 and a molecular weight of 217.24 g/mol . This fused bicyclic derivative is recognized in scientific literature as a modulator of the P2X7 receptor, functioning as a potent receptor antagonist . The P2X7 receptor is a ligand-gated ion channel predominantly expressed in cells of the immune and central nervous systems, and its activation by extracellular ATP is a key mediator of the inflammatory response, including the release of pro-inflammatory cytokines like IL-1β . As such, this compound serves as a critical research tool for investigating the role of P2X7 in a wide range of diseases. Preclinical studies implicate the P2X7 receptor in neuropathic and inflammatory pain, as well as in neurodegenerative disorders, making its antagonists promising candidates for therapeutic development . Beyond its application in neurology and immunology, the tetrahydroimidazo[1,2-a]pyrazine core structure is also explored in other research areas, including as a scaffold for Gαq-protein ligands and in the synthesis of novel anticancer agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can rely on the high purity and quality of this compound for their advanced investigative applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3/c13-10-3-1-9(2-4-10)11-8-16-6-5-14-7-12(16)15-11/h1-4,8,14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPRXGKCVSKUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(N=C2CN1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728905
Record name 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245706-53-9
Record name 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with glyoxal in the presence of ammonium acetate to form the imidazole ring, followed by cyclization with 1,2-diaminopropane to form the tetrahydroimidazo[1,2-A]pyrazine core . The reaction conditions often require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the fully reduced tetrahydroimidazo[1,2-A]pyrazine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .

Comparison with Similar Compounds

Key Comparison Points

Core Saturation and Bioactivity

  • The tetrahydroimidazo[1,2-a]pyrazine core (saturated) in the target compound enhances conformational rigidity compared to unsaturated analogs like N,2-Bis(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine . This rigidity improves binding to Gαq proteins, as seen in BIM-46174 (EC₅₀: 0.5–1 μM) .
  • In antimalarial activity, saturation plays a critical role: The saturated analog N,2-Bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine (IC₅₀: 200 nM) outperforms its unsaturated counterpart (IC₅₀: >10,000 nM in W2 strain), suggesting improved target engagement .

Substituent Effects Fluorophenyl Group: The 4-fluorophenyl substituent enhances metabolic stability and lipophilicity, improving membrane permeability. This is evident in the antimalarial activity of fluorophenyl-containing derivatives . Dimethyl Substituents: The 8,8-dimethyl groups in the target compound likely reduce rotational freedom, enhancing binding affinity. Similar substituents in BIM-46174 contribute to its nanomolar potency . Ethyl vs. Fluorophenyl: The ethyl-substituted analog (2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine) lacks significant bioactivity, underscoring the necessity of aromatic/electron-withdrawing groups for target interaction .

Target Selectivity

  • Imidazo[1,2-a]pyrazines (e.g., target compound) preferentially inhibit Gαq proteins, while imidazo[1,2-a]pyridines (e.g., 3-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine) exhibit antisecretory effects via proton pump inhibition . This highlights the impact of heterocycle choice (pyrazine vs. pyridine) on target specificity.

Synthetic Challenges

  • The synthesis of the target compound involves borane-mediated reductions, which introduce impurities but are necessary due to the instability of intermediates . In contrast, BIM-46174 derivatives require peptide-like coupling strategies, increasing synthetic complexity .

Safety and Toxicity Fluorophenyl-containing compounds generally exhibit higher toxicity (e.g., H315, H319 warnings) compared to non-halogenated analogs . For instance, the ethyl-substituted analog lacks these hazards but also lacks bioactivity .

Table 2: Physicochemical Properties
Compound Name Molecular Weight logP (Predicted) Hydrogen Bond Donors Rotatable Bonds
2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine 245.3 2.8 1 2
BIM-46174 ~450 3.5 3 5
N,2-Bis(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine 333.3 4.1 2 3
2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine 151.2 1.2 1 1

Biological Activity

2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. The presence of the fluorine atom in the phenyl group is believed to enhance its electronic properties and influence its interactions with biological targets. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

  • Molecular Formula : C14H16FN3
  • Molecular Weight : Approximately 245.301 g/mol
  • CAS Number : 1310455-86-7

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, structural modifications can lead to enhanced activity against various bacterial strains.
  • Antitumor Effects : Preliminary data suggest that this compound may exhibit anticancer properties. Its structural analogs have demonstrated cytotoxic effects on cancer cell lines, indicating a potential for further development in cancer therapeutics.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as monoamine oxidase (MAO). Inhibitors of MAO are of particular interest in treating neurodegenerative diseases like Alzheimer's.

Structure-Activity Relationship (SAR)

The efficacy of this compound is closely linked to its structural features. The fluorinated phenyl group significantly alters its electronic characteristics compared to non-fluorinated analogs. This modification can enhance binding affinity to biological targets and improve metabolic stability.

Comparative Table of Related Compounds

Compound NameStructural FeaturesBiological Activity
2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazineChlorine substituentAntitumor and antimicrobial
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazineNo halogen substituentAnticancer properties
2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazineBromine substituentPotentially similar activities

Case Studies and Research Findings

Several studies have focused on the biological evaluation of related compounds:

  • A study investigated the MAO inhibitory effects of various derivatives with different substituents on the phenyl ring. The most potent inhibitor showed an IC50 value of 0.013 µM for MAO-B and exhibited selectivity over MAO-A .
  • Another research effort synthesized a series of tetrahydroimidazo derivatives and assessed their cytotoxicity against cancer cell lines. The findings indicated that certain modifications could lead to increased cytotoxic effects while maintaining lower toxicity to healthy cells .

Q & A

Basic: What are the key synthetic routes for 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine, and how are intermediates stabilized?

Methodological Answer:
The synthesis typically involves cyclization of precursors (e.g., 4-fluoro-3-methylphenyl derivatives) under controlled conditions. A critical step is the coupling of Boc-glycine using HATU and DIPEA in DMF to form intermediates like tert-butyl carbamate derivatives . Hydrogenation with borane-THF or PtO₂ under reflux (e.g., in 2-methoxyethanol) is employed to reduce imidazo rings, though intermediates may degrade on silica gel, necessitating rapid purification via column chromatography (95:5 DCM/7N NH₃-MeOH) . Stabilization often requires inert atmospheres (N₂) to prevent oxidation of sensitive intermediates .

Basic: What analytical techniques are essential for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy : Used to resolve Z/E configurations of nitroso derivatives and confirm cyclization (e.g., J5,8 coupling constants in imidazo[1,2-a]pyrazine) .
  • Mass Spectrometry : Validates molecular weights (e.g., (M+H)⁺ peaks for hydrazide derivatives) .
  • HPLC : Critical for purity assessment, especially post-hydrogenation steps prone to solvent or borane impurities .

Advanced: How do structural modifications (e.g., substituents on the phenyl ring) influence antimalarial activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal that substituents like 4-fluorophenyl enhance potency against Plasmodium falciparum. For example:

Compound StructureIC₅₀ (nM) 3D7 StrainIC₅₀ (nM) W2 Strain
N,2-Bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine200175
N,2-Bis(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine>105520

The saturated tetrahydroimidazo ring improves selectivity over unsaturated analogs (e.g., 10-fold potency increase in NaV1.7 inhibition) . Fluorine at the para position enhances metabolic stability and target binding .

Advanced: What computational methods optimize conformational stability for α-adrenergic receptor binding?

Methodological Answer:

  • Molecular Modeling : Energy minimization of piperazinylimidazo[1,2-a]pyrazines using software like Schrödinger Suite identifies low-energy conformers. For example, 8-(1-piperazinyl) derivatives mimic mianserin’s semirigid structure, achieving α₂-receptor selectivity via planar imidazo rings .
  • Lanthanide Shift Reagents : Correct NMR assignments (e.g., J5,8 > J6,8) validate predicted conformations .

Advanced: How can contradictory IC₅₀ data between strains be resolved?

Methodological Answer:
Discrepancies (e.g., W2 vs. 3D7 P. falciparum strains) arise from resistance mechanisms. To address this:

  • Dose-Response Curves : Use 7-point assays with triplicate measurements.
  • Protease Inhibition Assays : Test cross-reactivity with PfATP4 or CRT transporters to identify off-target effects .
  • Metabolomic Profiling : Compare uptake in resistant vs. sensitive strains using radiolabeled compounds .

Advanced: What strategies mitigate instability during large-scale synthesis?

Methodological Answer:

  • In Situ Quenching : Add methanol post-borane reactions to neutralize residual reagents and prevent decomposition .
  • Lyophilization : Stabilize hygroscopic intermediates (e.g., hydrochloride salts) under inert gas .
  • Flow Chemistry : Minimize silica gel contact by integrating hydrogenation and purification in continuous reactors .

Advanced: How are pharmacokinetic properties improved in imidazo[1,2-a]pyrazine derivatives?

Methodological Answer:

  • Boc Protection : tert-Butoxycarbonyl groups enhance solubility (e.g., logP reduction from 3.2 to 1.8) and reduce hepatic clearance .
  • PEGylation : Attach polyethylene glycol chains to hydrazide derivatives for prolonged half-life in murine models (t₁/₂ > 6 hrs) .
  • Caco-2 Permeability Assays : Optimize substituents (e.g., methyl vs. cyclopropyl) to improve intestinal absorption (Papp > 1 × 10⁻⁶ cm/s) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
Reactant of Route 2
2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

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